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Compound of Interest

Compound Name: FEN1-IN-4

Cat. No.: B10824618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a

compelling target for anticancer therapies. FEN1-IN-4 is a potent small molecule inhibitor of

FEN1 that has demonstrated significant cellular activity. This technical guide provides a

comprehensive overview of the chemical structure, synthesis, and biological activity of FEN1-
IN-4. Detailed experimental protocols for key assays and visualizations of the signaling

pathways modulated by this inhibitor are included to facilitate further research and drug

development efforts.

Chemical Structure and Properties
FEN1-IN-4, also known as 1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, is a

member of the N-hydroxyurea class of FEN1 inhibitors.[1][2][3] Its chemical properties are

summarized in the table below.
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Property Value Reference

IUPAC Name

1-(cyclopropylmethyl)-3-

hydroxyquinazoline-

2,4(1H,3H)-dione

[3]

Synonyms
FEN1 Inhibitor C2, FEN1

Inhibitor 4
[2][3]

CAS Number 1995893-58-7 [1][2][3]

Molecular Formula C12H12N2O3 [1][2][3]

Molecular Weight 232.24 g/mol [1][2][3]

SMILES
O=C1N(C(C2=CC=CC=C2N1

CC3CC3)=O)O
[1]

Appearance Solid [2]

Purity ≥98% [2]

Solubility
Soluble in DMSO and

Methanol
[1][2]

Storage Store at -20°C [2]

Synthesis Protocol
The synthesis of FEN1-IN-4 can be achieved through a two-step process involving the

formation of the 3-hydroxyquinazoline-2,4(1H,3H)-dione core, followed by N-alkylation.

Synthesis of 3-hydroxyquinazoline-2,4(1H,3H)-dione
(Intermediate)
This procedure is adapted from established methods for the synthesis of the quinazolinedione

core.

Materials:

Methyl 2-aminobenzoate
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1,1'-Carbonyldiimidazole (CDI)

Benzyloxyamine hydrochloride

Triethylamine

Toluene (anhydrous)

Sodium hydroxide (NaOH)

Ethanol

Hydrochloric acid (HCl)

Procedure:

To a solution of methyl 2-aminobenzoate in anhydrous toluene, add CDI.

Heat the mixture to reflux for 2 hours.

Cool the reaction mixture and add benzyloxyamine hydrochloride and triethylamine.

Resume reflux and continue for an additional 4 hours.

Cool the reaction to room temperature and remove the solvent under reduced pressure.

To the residue, add a solution of NaOH in ethanol and water.

Heat the mixture to reflux for 2 hours.

Cool the reaction and acidify with HCl to precipitate the product.

Filter the solid, wash with water, and dry to yield 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.

Deprotect the benzyl group by dissolving the intermediate in a suitable solvent and

performing catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere to yield 3-

hydroxyquinazoline-2,4(1H,3H)-dione.
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Synthesis of 1-(cyclopropylmethyl)-3-
hydroxyquinazoline-2,4(1H,3H)-dione (FEN1-IN-4)
This procedure describes the N-alkylation of the quinazolinedione core.

Materials:

3-hydroxyquinazoline-2,4(1H,3H)-dione

(Bromomethyl)cyclopropane

Potassium carbonate (K2CO3)

Dimethylformamide (DMF)

Procedure:

Dissolve 3-hydroxyquinazoline-2,4(1H,3H)-dione in DMF.

Add K2CO3 to the solution.

Add (bromomethyl)cyclopropane to the reaction mixture.

Heat the reaction at 80°C for 2-4 hours, monitoring by TLC.

After completion, cool the reaction mixture and pour it into ice water.

Collect the precipitate by filtration, wash with water, and dry.

The crude product can be purified by recrystallization or column chromatography to yield

FEN1-IN-4.

Biological Activity and Mechanism of Action
FEN1-IN-4 is a potent inhibitor of the flap endonuclease activity of human FEN1, with a

reported half-maximal inhibitory concentration (IC50) of 30 nM.[1] The N-hydroxyurea moiety of

the inhibitor is believed to chelate the catalytic magnesium ions in the FEN1 active site, thereby

blocking substrate entry and preventing catalysis.
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Inhibition of FEN1 by FEN1-IN-4 has been shown to induce a DNA damage response in cells,

leading to the activation of the ATM checkpoint signaling pathway. This is characterized by the

phosphorylation of histone H2AX and the ubiquitination of FANCD2, a key event in the Fanconi

anemia pathway responsible for stabilizing stalled replication forks. The accumulation of

unresolved DNA flaps due to FEN1 inhibition leads to replication stress, DNA double-strand

breaks, and ultimately, apoptosis.

Furthermore, FEN1 inhibition has been linked to the innate immune cGAS-STING pathway.

The accumulation of cytoplasmic DNA fragments, including mitochondrial DNA (mtDNA),

resulting from FEN1-inhibition-induced cellular stress, activates cGAS, leading to the

production of cGAMP and subsequent activation of STING. This, in turn, triggers the production

of type I interferons and other inflammatory cytokines.

Quantitative Data
Assay Cell Line IC50 / EC50 Reference

hFEN1-336Δ Inhibition

(in vitro)
- 30 nM [1]

Cytotoxicity (EC50) HeLa ~6 µM

Cytotoxicity (EC50) SW620 ~15 µM

Cellular Target

Engagement (CETSA

EC50)

SW620 6.8 µM

Experimental Protocols
FEN1 Enzymatic Assay (Fluorescence Polarization)
This protocol is designed to measure the enzymatic activity of FEN1 and assess the inhibitory

potential of compounds like FEN1-IN-4.

Materials:

Recombinant human FEN1 protein

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
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FEN1 substrate: A dual-labeled DNA flap substrate with a 5'-fluorophore (e.g., FAM) and a 3'-

quencher (e.g., DABCYL). The sequence should be designed to be a specific substrate for

FEN1.

FEN1-IN-4 or other test compounds dissolved in DMSO.

384-well black, low-volume plates.

Plate reader capable of measuring fluorescence polarization.

Procedure:

Prepare a reaction mixture containing assay buffer and the FEN1 substrate at a final

concentration of 10-50 nM.

Add FEN1-IN-4 or other test compounds to the wells at various concentrations. Include a

DMSO control.

To initiate the reaction, add recombinant FEN1 protein to a final concentration of 1-5 nM.

Incubate the plate at room temperature for 30-60 minutes, protected from light.

Measure the fluorescence polarization on a plate reader.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
This protocol determines the engagement of FEN1-IN-4 with FEN1 in a cellular context.

Materials:

SW620 cells (or other suitable cell line)

FEN1-IN-4
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PBS (Phosphate-Buffered Saline)

Lysis buffer with protease inhibitors

Antibodies: Anti-FEN1, secondary antibody

SDS-PAGE and Western blotting equipment

Procedure:

Treat cultured cells with various concentrations of FEN1-IN-4 or DMSO for 1-2 hours.

Harvest the cells, wash with PBS, and resuspend in PBS.

Aliquot the cell suspension into PCR tubes.

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by

cooling for 3 minutes at room temperature.

Lyse the cells by freeze-thawing.

Separate the soluble fraction (containing folded, stable protein) from the precipitated,

denatured protein by centrifugation.

Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-FEN1

antibody.

Quantify the band intensities to determine the amount of soluble FEN1 at each temperature

and compound concentration.

Plot the fraction of soluble FEN1 as a function of temperature to generate melting curves. A

shift in the melting curve in the presence of FEN1-IN-4 indicates target engagement.

Measurement of Mitochondrial DNA (mtDNA) Release
into the Cytosol
This protocol quantifies the amount of mtDNA released into the cytosol following treatment with

FEN1-IN-4.
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Materials:

Cells of interest (e.g., macrophages)

FEN1-IN-4

Digitonin lysis buffer

DNA extraction kit

qPCR primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M)

qPCR master mix and instrument

Procedure:

Treat cells with FEN1-IN-4 or DMSO for the desired time.

Harvest the cells and wash with PBS.

Lyse the cells with a digitonin-based buffer to selectively permeabilize the plasma membrane

while leaving the mitochondrial membranes intact.

Centrifuge the lysate to pellet the intact mitochondria and nuclei.

Carefully collect the supernatant, which represents the cytosolic fraction.

Extract DNA from the cytosolic fraction using a DNA extraction kit.

Perform qPCR using primers for both a mitochondrial and a nuclear gene. The nuclear gene

serves as a control for contamination from the nuclear fraction.

Calculate the relative amount of mtDNA in the cytosol, normalized to the nuclear DNA

control.

Western Blot for Phosphorylated STING (p-STING)
This protocol detects the activation of the STING pathway by measuring the phosphorylation of

STING.
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Materials:

Cells treated with FEN1-IN-4 or control

RIPA buffer with phosphatase and protease inhibitors

Primary antibodies: anti-phospho-STING (Ser366), anti-total STING, anti-β-actin

HRP-conjugated secondary antibody

ECL Western blotting substrate

SDS-PAGE and Western blotting equipment

Procedure:

Lyse the treated cells with RIPA buffer.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with the primary anti-phospho-STING antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using an ECL substrate.

Strip the membrane and re-probe with anti-total STING and anti-β-actin antibodies for

normalization.

Signaling Pathways and Experimental Workflows
FEN1 Inhibition and DNA Damage Response
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Caption: FEN1-IN-4 inhibits FEN1, leading to unresolved DNA flaps, replication stress, and

DSBs, activating the DDR and apoptosis.

FEN1 Inhibition and cGAS-STING Pathway Activation

FEN1-IN-4 Cellular Stress &
DNA Damage

Mitochondrial DNA
Release to Cytosol cGASactivates cGAMP

Synthesis
STING

Activation (p-STING)
activates TBK1 IRF3phosphorylates Type I Interferon

Production

Click to download full resolution via product page

Caption: FEN1-IN-4 induces mtDNA release, activating the cGAS-STING pathway and

interferon production.

Experimental Workflow for FEN1-IN-4 Characterization
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Caption: Workflow for the synthesis, in vitro, and cellular characterization of FEN1-IN-4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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